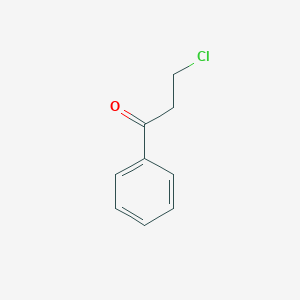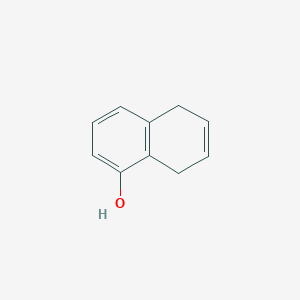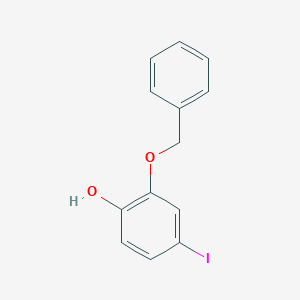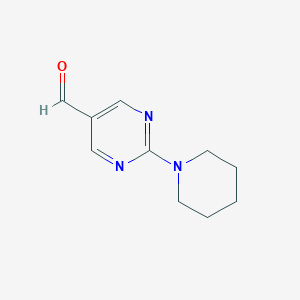
3-氯丙酰苯酮
概述
描述
科学研究应用
3-Chloropropiophenone has several scientific research applications:
作用机制
Target of Action
3-Chloropropiophenone, also known as Chloropropiophenone, is a biochemical reagent . It primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial for its overall mechanism of action.
Mode of Action
The compound interacts with its targets through a process known as asymmetric reduction . This process involves the use of preheated Candida utilis cells immobilized in calcium alginate gel beads . The asymmetric reduction of 3-Chloropropiophenone results in the synthesis of (S)-3-chloro-1-phenylpropanol .
Biochemical Pathways
The biochemical pathway involved in the action of 3-Chloropropiophenone is the dehalogenation of halogenated organic substrates . This process involves the removal of halogens from the organic compound, leading to the production of (S)-3-chloro-1-phenylpropanol . The downstream effects of this pathway are crucial for the compound’s overall mechanism of action.
Result of Action
The result of 3-Chloropropiophenone’s action is the synthesis of (S)-3-chloro-1-phenylpropanol . This compound is a key intermediate in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc . Therefore, the action of 3-Chloropropiophenone has significant implications in the field of drug synthesis.
Action Environment
The action of 3-Chloropropiophenone can be influenced by various environmental factors. For instance, the compound is water-soluble and may spread in water systems . This property could potentially affect the compound’s action, efficacy, and stability. Additionally, the compound’s action can be enhanced when the Candida utilis cells used in the asymmetric reduction process are immobilized in calcium alginate gel beads .
生化分析
Biochemical Properties
3-Chloropropiophenone has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads . It was also used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol .
Cellular Effects
In cellular studies, 3-Chloropropiophenone was biotransformed using both free and hydrogel entrapped microalgae Chlorella emersonii (211.8b) as a biocatalyst . The entrapped cells showed higher biotransformation of 3-Chloropropiophenone to 1-phenyl-1-propanone compared to free cells at every interval of time .
Molecular Mechanism
The molecular mechanism of 3-Chloropropiophenone involves its interaction with various enzymes and proteins. For instance, it is a nonselective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and is also an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-Chloropropiophenone can change in laboratory settings. For example, it was found that the entrapped cells have higher biotransformation of 3-Chloropropiophenone to 1-phenyl-1-propanone as compared to free cells at every interval of time .
Metabolic Pathways
The metabolic pathways of 3-Chloropropiophenone involve its interaction with various enzymes. For instance, it was used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads .
Transport and Distribution
It is known that it can be used in laboratory organic synthesis and chemical production processes .
Subcellular Localization
It is known that it can interact with various enzymes and proteins, which suggests that it may be localized in various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloropropiophenone can be synthesized through the chlorination of phenylpropanone. The process involves the use of phenylpropanone and chlorine gas in the presence of a catalyst such as aluminum trichloride. The reaction is carried out in a solvent like 1,2-dichloroethane . The steps include:
- Chlorination: Phenylpropanone is chlorinated using chlorine gas in the presence of aluminum trichloride.
- Low-temperature hydrolysis: The reaction mixture is hydrolyzed at low temperatures.
- Water washing and stratification: The mixture is washed with water and separated into layers.
- Reduced pressure distillation: The product is distilled under reduced pressure.
- Rectification: The crude product is purified to obtain chloropropiophenone with a high content of 99.7-99.9% .
Industrial Production Methods: The industrial production of chloropropiophenone follows similar steps but on a larger scale. The use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent ensures high activity and selectivity, making the process efficient and environmentally friendly .
化学反应分析
Types of Reactions: 3-Chloropropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3-Chloropropiophenone can be compared with other similar compounds such as:
Bromopropiophenone: Similar in structure but contains a bromine atom instead of chlorine.
Fluoropropiophenone: Contains a fluorine atom instead of chlorine.
Iodopropiophenone: Contains an iodine atom instead of chlorine.
Uniqueness: 3-Chloropropiophenone is unique due to its specific reactivity and the types of reactions it undergoes. The presence of the chlorine atom makes it suitable for various substitution reactions, which can be exploited in the synthesis of different pharmaceuticals and chemicals .
属性
IUPAC Name |
3-chloro-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJRGPZVSKWRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061324 | |
| Record name | 1-Propanone, 3-chloro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-59-4 | |
| Record name | 3-Chloropropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 3-chloro-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 3-chloro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloropropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ9Q23H2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common starting material for the synthesis of various substituted pyridines, including carbo- and heterocyclic fused pyridines?
A1: 3-Chloropropiophenones serve as versatile 3-carbon synthons in a metal-, oxidant-, solvent-, and base-free domino reaction with enolizable ketones and ammonium acetate. This efficient method provides regioselective access to diverse substituted pyridines. []
Q2: Can you describe an efficient and scalable synthesis of m-chloro-α-bromopropiophenone, a key intermediate in the synthesis of bupropion?
A2: An improved process uses N-bromosuccinimide (NBS) with para-toluene sulfonic acid (p-TSA) to brominate m-chloropropiophenone. This method, conducted with minimal acetonitrile or under solvent-free conditions, offers a cost-effective and commercially viable route to the key intermediate. []
Q3: How can 3-chloropropiophenone be utilized in the synthesis of carbazole derivatives?
A3: Palladium-catalyzed, copper-mediated reactions of N-protected indoles with 3-chloropropiophenones lead to the formation of carbazoles. The process involves a domino dehydrochlorination/alkenylation/cycloaddition–oxidation sequence where in situ generated enones from 3-chloropropiophenones play a crucial role. []
Q4: What is a simple and efficient method to synthesize ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a key intermediate in the synthesis of the antiobesity drug rimonabant?
A4: This compound can be synthesized from p-chloropropiophenone in two steps: enamination to form 4-[(Z)-1-(4-chlorophenyl)propenyl]morpholine, followed by condensation with chlorooxalic acid ethyl ester, leading to a good crude yield. []
Q5: What role does 3-chloropropiophenone play in the synthesis of rimonabant hydrochloride?
A5: Starting from 4-chloropropiophenone, a multistep synthesis involving silylation, acylation, hydrazone formation, cyclization, hydrolysis, amidation, and salt formation results in rimonabant hydrochloride. [, ]
Q6: How can 3-chloropropiophenone be used in the synthesis of 4,7-diphenyl-1,10-phenanthroline?
A6: 4-phenyl-8-nitroquinoline can be used as a starting material, which is first reduced to 4-phenyl-8-aminoquinoline. This compound then undergoes a Skraup reaction with 3-chloropropiophenone in the presence of iodine/potassium iodide, acetic acid, and hydrochloric acid to yield the desired 4,7-diphenyl-1,10-phenanthroline. []
Q7: What are some alternative methods for preparing (R)-3-chloro-1-phenylpropanol?
A8: Apart from asymmetric synthesis, microbial bioreduction using specific strains of Saccharomyces and Candida has been explored for the production of (R)-3-chloro-1-phenylpropanol from 3-chloropropiophenone. []
Q8: How does the pH of the reaction environment influence the hydrodehalogenation of 4-chloropropiophenone?
A9: The selectivity of hydrodehalogenation of 4-chloropropiophenone in a multiphase system (isooctane/alkaline aqueous) with onium salt phase-transfer catalysts is significantly affected by pH. High alkalinity favors 1-phenyl-1-propanol, while controlled pH (8-13) leads to phenyl ethyl ketone as the main product. Acidic conditions promote aromatic ring reduction products. []
Q9: What is the mechanism of action of bupropion, and how does it differ from other antidepressants?
A10: Bupropion, a substituted chloropropiophenone, acts as a non-tricyclic antidepressant by inhibiting the reuptake of dopamine and norepinephrine. Unlike selective serotonin reuptake inhibitors (SSRIs), it has minimal effects on serotonin reuptake, leading to a distinct pharmacological profile. [, ]
Q10: How does the pharmacological profile of bupropion compare to that of amphetamine-like stimulants?
A11: While both bupropion and amphetamines can increase locomotor activity in rodents, bupropion's effects are weaker. This suggests that bupropion might have a lower potential for abuse compared to traditional stimulants. [, ]
Q11: Are there specific structural features in bupropion analogues that contribute to enhanced dopamine uptake inhibition?
A12: Research on bupropion analogues has shown that modifications to the parent structure can lead to a greater selectivity for dopamine transporter inhibition. For instance, 2-(N-Cyclopropylamino)-3-chloropropiophenone (1x) exhibits a more favorable profile for potential therapeutic application in treating addiction. []
Q12: What are some challenges in formulating bupropion for optimal therapeutic use?
A14: Bupropion exhibits variable bioavailability and a short half-life, necessitating multiple daily doses for sustained therapeutic effect. Formulation strategies focus on developing extended-release formulations to improve patient compliance and achieve consistent plasma drug levels. [, ]
Q13: What are the major metabolic pathways of bupropion in vivo?
A15: Bupropion is extensively metabolized in the liver, primarily via hydroxylation and reduction pathways. It forms three pharmacologically active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. These metabolites contribute to the drug's overall efficacy and duration of action. []
Q14: How is bupropion quantified in biological samples for pharmacokinetic studies?
A16: Radioimmunoassay (RIA) is a sensitive technique for quantifying bupropion in biological fluids. This method, utilizing tritium-labeled bupropion and specific antibodies, allows for the detection of nanogram-per-milliliter concentrations of the drug, aiding in pharmacokinetic and metabolic studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)

![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
